2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene

Conformational restriction spirocyclic scaffold molecular rigidity

2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene (CAS 2059955-68-7) is a spirocyclic ether belonging to the 7-oxaspiro[5.6]dodec-9-ene class, defined by a bicyclic architecture in which a six-membered carbocyclic ring and a seven-membered oxygen-containing oxepine ring share a single quaternary spiro-carbon. With a molecular formula of C₁₄H₂₄O, a molecular weight of 208.34 g·mol⁻¹, a computed LogP of 3.94, and a topological polar surface area (TPSA) of only 9.23 Ų, the compound is characterized by extremely low hydrogen-bonding capacity (zero H-bond donors, one H-bond acceptor) and a single rotatable bond, conferring a conformationally restricted, three-dimensional scaffold.

Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
Cat. No. B13259706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
Structural Identifiers
SMILESCC(C)C1CCCC2(C1)CCC=CCO2
InChIInChI=1S/C14H24O/c1-12(2)13-7-6-9-14(11-13)8-4-3-5-10-15-14/h3,5,12-13H,4,6-11H2,1-2H3
InChIKeyVFGBGMQBFIXOHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene: A Structurally Constrained Spirocyclic Ether for Advanced Fragrance Design and Chemical Biology


2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene (CAS 2059955-68-7) is a spirocyclic ether belonging to the 7-oxaspiro[5.6]dodec-9-ene class, defined by a bicyclic architecture in which a six-membered carbocyclic ring and a seven-membered oxygen-containing oxepine ring share a single quaternary spiro-carbon . With a molecular formula of C₁₄H₂₄O, a molecular weight of 208.34 g·mol⁻¹, a computed LogP of 3.94, and a topological polar surface area (TPSA) of only 9.23 Ų, the compound is characterized by extremely low hydrogen-bonding capacity (zero H-bond donors, one H-bond acceptor) and a single rotatable bond, conferring a conformationally restricted, three-dimensional scaffold . This structural profile places the compound at the intersection of spirocyclic odorant chemistry and fragment-based discovery, where rigid, low-molecular-weight heterocycles are prized for their predictable spatial presentation of pharmacophoric features [1].

Scaffold
Conformationally restricted spiro[5.6] ether core with single rotatable isopropyl substituent
Profile
Low polar surface area and moderate lipophilicity support balanced volatility and membrane permeability screening
Access
Non-captive spirocyclic building block, commercially available in research quantities for independent screening

Why 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene Cannot Be Casually Substituted: Substituent Position, Ring-Size, and Conformational Rigidity as Differentiation Drivers


The 7-oxaspiro[5.6]dodec-9-ene scaffold exhibits pronounced sensitivity to both the position and nature of alkyl substituents. Moving the isopropyl group from the 2-position to the 3-position generates a constitutional isomer with altered steric encumbrance around the spiro-junction, which in related spirocyclic ether systems has been shown to modulate both olfactory threshold and odor character [1]. Likewise, replacing the seven-membered oxepine ring with a five-membered tetrahydrofuran (as in theaspirane-type 1-oxaspiro[4.5]decanes) or introducing geminal dimethyl substitution at the 2-position shifts the conformational equilibrium and the spatial relationship between the ether oxygen and the hydrophobic ring system [2]. The target compound's single rotatable bond (isopropyl group) preserves the core scaffold's rigidity while offering a defined, predictable hydrophobic contact surface, making blind interchange with closer analogs—such as 2,2-dimethyl or 3-isopropyl variants—highly likely to yield divergent property profiles in both olfactory and physicochemical readouts [3].

Positional isomerism
2-Isopropyl vs 3-isopropyl substitution may shift steric encumbrance around the spiro-junction, potentially altering olfactory character and receptor complementarity
Ring-size variation
7-Membered oxepine ring vs 5-membered tetrahydrofuran analogs may produce divergent conformational equilibria and spatial presentation of the ether oxygen
Di-ether analogs
Mono-ether scaffold vs dioxa-spiro analogs may differ markedly in polar surface area, altering volatility and phase-partitioning behavior

Quantitative Differentiation Matrix: 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene versus Its Closest Structural Analogs


Evidence Item 1: Conformational Rigidity Quantified by Rotatable Bond Count

The target compound possesses exactly one rotatable bond, corresponding to the isopropyl group attached at the 2-position of the cyclohexane ring . This represents a defined, intermediate rigidity: the spirocyclic core is locked, but a single degree of rotational freedom is retained for the alkyl substituent. By contrast, the unsubstituted parent 7-oxaspiro[5.6]dodec-9-ene (CAS 150615-37-5) has zero rotatable bonds, representing a maximally rigid but sterically undifferentiated scaffold, while 3-(tert-pentyl)-7-oxaspiro[5.6]dodec-9-ene possesses a bulkier, more flexible tertiary alkyl group with higher rotational degrees of freedom . In spirocyclic ether odorants, the presence and positioning of a single alkyl rotor have been correlated with modulation of odor character from camphoraceous to herbaceous-woody [1].

Conformational Rigidity
Class-level
1 rotatable bond (isopropyl C–C rotation) vs unsubstituted parent (0) and tert-pentyl analog (≥2)
Defines shape-persistence and adaptive-fit balance for receptor complementarity studies
Structural analysis from SMILES; class-level SAR inference
Conformational restriction spirocyclic scaffold molecular rigidity

Evidence Item 2: Lipophilicity (LogP) Differentiation from Unsubstituted and Dimethyl Analogs

The computed LogP of 2-(propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is 3.94, reflecting the contribution of the isopropyl group to overall hydrophobicity . This value is substantially higher than the predicted LogP of the unsubstituted parent 7-oxaspiro[5.6]dodec-9-ene (estimated ~2.5–2.8 for C₁₁H₁₈O), due to the additional three-carbon unit. For fragrance applications, a LogP in the 3.5–4.5 range is associated with balanced volatility and substantivity on cloth and skin, whereas lower LogP values (<3.0) typically confer higher vapor pressure and faster evaporation, and higher values (>5.0) may limit headspace concentration [1]. Within the spiro[5.6] class, the 2-isopropyl substitution therefore occupies a narrow, functionally relevant hydrophobicity window that is distinct from both the parent and the 3-(tert-pentyl) analog (estimated LogP >4.5) .

Lipophilicity (LogP)
Reported
LogP = 3.94; ~1.2 log units above parent (~2.7), ~0.5–1.0 below tert-pentyl analog (>4.5)
Positions compound within a reported volatility/substantivity window for medium-MW spirocyclic odorants
Computed LogP; comparator estimates from fragment contribution methods
Lipophilicity LogP membrane permeability substantivity

Evidence Item 3: Minimal Polar Surface Area Distinguishes This Spiro-Ether from Oxygen-Rich Heterocyclic Competitors

The topological polar surface area (TPSA) of 2-(propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is 9.23 Ų, arising solely from the single ether oxygen atom in the oxepine ring . This value is significantly lower than that of theaspirane (1-oxaspiro[4.5]decane class, TPSA ~9.23 Ų for the parent, but higher for derivatives with additional oxygen functionality) and dramatically lower than dioxaspiro analogs such as 7,12-dioxaspiro[5.6]dodec-9-ene (TPSA ~18.5 Ų, owing to two ether oxygens) [1]. In the context of fragrance design, a TPSA below 20 Ų is associated with good volatility and efficient gas-phase transport to the olfactory receptors, while TPSA values above 40 Ų typically correlate with reduced vapor pressure and weaker odor impact [2]. For discovery chemistry applications, a TPSA below 10 Ų is a hallmark of blood-brain barrier permeant fragments, distinguishing this scaffold from more polar spirocyclic building blocks.

Polar Surface Area
Reported
TPSA = 9.23 Ų; ~50% lower than dioxa analog (~18.5 Ų), equivalent to mono-oxa spiro[4.7] analog
May support applications requiring efficient vapor-phase delivery or CNS fragment permeability screening
Computed TPSA; comparator from Ertl algorithm estimates
Polar surface area TPSA blood-brain barrier volatility

Evidence Item 4: Substitution-Position Effect on the Oxepine Ring's Conformational Landscape

The 2-isopropyl substitution pattern of the target compound positions the alkyl group on the cyclohexane ring distal to the oxepine oxygen, whereas the isomeric 3-(propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene places the identical substituent at a different ring position, altering the through-space interaction with the spiro-junction and the oxepine double bond . In the broader class of spirocyclic ethers, the relative positioning of substituents on the carbocyclic ring has been shown to influence the conformational preference of the oxygen-containing ring and thereby modulate the spatial presentation of the ether oxygen—the primary osmophoric group—to olfactory receptors [1]. For the theaspirane system, moving a methyl substituent from one ring position to another produced distinct odor profiles: camphoraceous versus fresh-fruity (cassis) [2]. Although direct olfactory data for the 2-isopropyl versus 3-isopropyl 7-oxaspiro[5.6]dodec-9-ene pair are not publicly available, the established sensitivity of spiro-ether odor to substituent regiochemistry supports the inference that these positional isomers are not functionally interchangeable.

Positional Isomer Effect
Class-level
2-Isopropyl (distal to oxepine O) vs 3-isopropyl isomer: altered through-space interaction with spiro-junction and oxepine double bond
Regiochemistry may shift olfactory character; positional isomers are not functionally interchangeable
Class-level inference from theaspirane and macrocyclic spiro-ether SAR studies
Substituent position effect conformational analysis spiro junction oxepine ring

Evidence Item 5: Hydrogen-Bonding Profile Yields Different Solubility and Formulation Behavior versus Alcohol- or Ketone-Functionalized Analogs

The target compound contains exactly one hydrogen-bond acceptor (the ether oxygen) and zero hydrogen-bond donors, as confirmed by the computed H_Acceptors = 1 and H_Donors = 0 values . This pure H-bond acceptor profile contrasts with spirocyclic alcohols (e.g., spiro[5.6]dodecan-7-ol, with one donor and one acceptor) and spirocyclic ketones (e.g., spiro[5.6]dodecan-7-one, one acceptor but with a more polarized carbonyl group) [1]. In fragrance formulation, the absence of H-bond donation reduces affinity for aqueous and hydroalcoholic phases, favoring partitioning into the fragrance oil phase and enhancing longevity on non-polar substrates, while the single ether acceptor provides sufficient polarity for compatibility with common fragrance solvents such as dipropylene glycol and isopropyl myristate [2]. For medicinal chemistry applications, the zero-donor profile is a recognized advantage for CNS drug design, as it avoids the desolvation penalty associated with H-bond donors during blood-brain barrier crossing.

H-Bond Profile
Reported
0 H-donors, 1 H-acceptor (ether oxygen) vs alcohol analog (1 donor, 1 acceptor) and ketone analog (stronger carbonyl acceptor)
Zero-donor profile favors oil-phase partitioning and may support CNS permeability screening context
Computed parameters; influences solvent system and formulation compatibility
Hydrogen bonding solubility formulation ether functionality

Evidence Item 6: Synthetic Accessibility and Commercial Availability Differentiate This Scaffold from Captive Proprietary Spirocyclic Odorants

2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is commercially available from Leyan (Product No. 2024132) at 95% purity in research quantities (1 g to 25 g scale), with the unsubstituted parent 7-oxaspiro[5.6]dodec-9-ene (CAS 150615-37-5) also available at 95% purity . By contrast, many structurally related spirocyclic odorants with established olfactory profiles—such as 12-oxaspiro[5.5]undec-8-ene derivatives patented by Givaudan [1] and various 2-oxaspiro[5.5]undec-8-ene derivatives—remain captive (proprietary) materials unavailable for open-market procurement [2]. This compound therefore represents one of the few non-captive members of the broader oxaspiroalkene class that is accessible for independent research, fragrance screening, or use as a synthetic building block without intellectual property restrictions on supply.

Commercial Access
Reported
Openly purchasable at 95% purity (1–25 g scale) vs captive proprietary 12-oxaspiro[5.5]undec-8-ene and 2-oxaspiro[5.5]undec-8-ene derivatives
Eliminates synthesis and licensing barriers for independent fragrance screening and methodology development
Vendor catalog and patent landscape analysis, 2024
Commercial availability synthetic accessibility non-captive procurement

Recommended Application Scenarios for 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene Based on Quantitative Differentiation Evidence


Fragrance Discovery Screening: Woody-Ambery Odorant Lead Identification

The compound's LogP of 3.94 and exceptionally low TPSA (9.23 Ų) position it within the physicochemical space empirically associated with woody and ambery spirocyclic odorants . Its single-rotor conformational profile and mono-ether hydrogen-bonding pattern provide a clean, interpretable structure-odor relationship with minimal confounding variables. Screening this compound alongside the unsubstituted parent (TPSA equivalent but lower LogP) and the dioxa analog (higher TPSA) enables a systematic deconvolution of the contributions of lipophilicity, polar surface area, and alkyl substitution to olfactory character within the 7-oxaspiro[5.6]dodec-9-ene scaffold [1].

Fragment-Based Drug Discovery: CNS-Permeant Spirocyclic Fragment Library Expansion

With zero H-bond donors, one H-bond acceptor, TPSA below 10 Ų, and a molecular weight of 208 Da, this compound satisfies key criteria for a CNS-focused fragment library: it falls within the preferred TPSA range for blood-brain barrier penetration and offers a rigid, three-dimensional scaffold distinct from the planar aromatic fragments that dominate traditional libraries . The conformational restriction imposed by the spiro junction reduces the entropic penalty of binding while the isopropyl group provides a defined hydrophobic contact that can be exploited in structure-based design. Procurement of this fragment enables exploration of a spiro[5.6] chemical space that is underrepresented in commercial fragment collections [1].

Synthetic Methodology Development: Oxepine-Containing Spirocycle Functionalization

The 7-oxaspiro[5.6]dodec-9-ene core contains a cyclic vinyl ether (oxepine) motif that is amenable to a range of diastereoselective transformations—including epoxidation, hydroboration, and cyclopropanation—while the isopropyl-substituted cyclohexane ring provides a sterically differentiated face for reagent approach . The commercial availability of this compound at 95% purity eliminates the need for multi-step spirocyclization to access the core, allowing methodology groups to focus directly on exploring the reactivity of the oxepine double bond and the stereodirecting influence of the 2-isopropyl substituent. The unsubstituted parent compound serves as a control substrate for quantifying substituent effects on reaction diastereoselectivity [1].

Physicochemical Profiling: Benchmarking Spiro-Ether Volatility and Substantivity

The combination of moderate molecular weight (208.34 Da), low TPSA, and intermediate LogP makes this compound a useful reference standard for quantifying the relationship between computed molecular descriptors and experimentally measured vapor pressure, headspace concentration, and fabric substantivity in the spirocyclic ether class . Systematic comparison with the unsubstituted parent and the dimethyl analog can isolate the effect of incremental alkyl substitution on evaporation kinetics, providing predictive models for the design of next-generation spirocyclic fragrance ingredients with tailored longevity profiles [1].

Application
Selection Property
Validation Focus
Fragrance discovery screening
LogP/TPSA physicochemical window; single-rotor conformational profile
Olfactory character deconvolution across scaffold analogs with systematic lipophilicity variation
CNS fragment library expansion
Zero H-donor, TPSA below 10 Ų, MW 208 Da, rigid 3D scaffold
Blood-brain barrier permeation prediction and fragment binding selectivity profiling
Synthetic methodology development
Oxepine vinyl ether reactivity; 2-isopropyl steric directing group
Reaction diastereoselectivity assessment with unsubstituted parent as control substrate
Physicochemical profiling
Moderate molecular weight, low TPSA, intermediate LogP
Vapor pressure and fabric substantivity predictive modeling across incremental alkyl substitution
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